7-methoxy-6-nitroquinazolin-4(3H)-one
Overview
Description
7-methoxy-6-nitroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-6-nitroquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps :
Methoxylation: The addition of a methoxy group to the quinazoline ring.
Cyclization: Formation of the quinazoline core structure.
The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. For example, nitration may require concentrated nitric acid and sulfuric acid, while methoxylation might involve methanol and a base like sodium methoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This may involve continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-6-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 7-methoxy-6-aminoquinazolin-4(3H)-one, while oxidation of the methoxy group produces 7-hydroxy-6-nitroquinazolin-4(3H)-one .
Scientific Research Applications
7-methoxy-6-nitroquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets. It acts as an inhibitor of receptor tyrosine kinases, such as HER-2 and EGFR, which are involved in cell proliferation and survival pathways. By inhibiting these receptors, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-6-aminoquinazolin-4(3H)-one
- 7-hydroxy-6-nitroquinazolin-4(3H)-one
- 4,6,7-trisubstituted quinazoline derivatives
Uniqueness
7-methoxy-6-nitroquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other quinazoline derivatives, it has shown promising results as an anticancer agent, particularly in targeting HER-2 and EGFR .
Properties
IUPAC Name |
7-methoxy-6-nitro-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-8-3-6-5(2-7(8)12(14)15)9(13)11-4-10-6/h2-4H,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRGEVFKZSWGFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445395 | |
Record name | 7-methoxy-6-nitroquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012057-47-4 | |
Record name | 7-methoxy-6-nitroquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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